2-[[7-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol
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Overview
Description
Schizandriside is a phenolic compound found in various plants, including Alchornea cordifolia and Uvaria tonkinensis var. subglabra . It is classified as a lignan, a type of phenylpropanoid, and exhibits significant pharmacological effects, including antioxidant and anti-tumor activities . Schizandriside has a molecular formula of C25H32O10 and a molecular weight of 492.52 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The total synthesis of schizandriside involves a tandem Michael-aldol reaction to construct the lignan skeleton . The synthesis typically includes six steps, starting from a cyclization step. Glycosylation is performed using the Koenigs–Knorr condition with silver trifluoromethanesulfonate and 1,1,3,3-tetramethylurea as reagents . The final product is obtained through deprotection and purification using reverse-phase high-performance liquid chromatography .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of schizandriside. Most of the available data focuses on laboratory-scale synthesis for research purposes .
Chemical Reactions Analysis
Types of Reactions: Schizandriside undergoes various chemical reactions, including:
Oxidation: Schizandriside can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in schizandriside.
Substitution: Substitution reactions can introduce new functional groups into the schizandriside molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of schizandriside, which can exhibit different pharmacological properties .
Scientific Research Applications
Schizandriside has a wide range of scientific research applications, including:
Mechanism of Action
Schizandriside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress, which can protect cells from damage . The molecular targets and pathways involved include the inhibition of NOX2 expression and activation of the PI3K/Akt pathway . These mechanisms contribute to its anti-tumor and neuroprotective effects .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-[[7-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O10/c1-32-20-6-12(3-4-17(20)27)22-15-8-18(28)21(33-2)7-13(15)5-14(9-26)16(22)10-34-25-24(31)23(30)19(29)11-35-25/h3-4,6-8,14,16,19,22-31H,5,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSJJCSJHIDTDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(C(C(CC2=C1)CO)COC3C(C(C(CO3)O)O)O)C4=CC(=C(C=C4)O)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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